molecular formula C24H18ClN3OS2 B2881920 4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1242994-56-4

4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2881920
CAS No.: 1242994-56-4
M. Wt: 464
InChI Key: YJIDBALHJRSGIL-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic scaffold (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) with a 4-chlorophenylmethylsulfanyl group at position 4 and a 2-phenylethyl substituent at position 5.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3OS2/c25-18-10-8-17(9-11-18)15-30-24-27-20-19-7-4-13-26-22(19)31-21(20)23(29)28(24)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIDBALHJRSGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-aminothiophene-3-carboxylic acid under acidic conditions to form the thienopyrimidine core. Subsequent alkylation with phenethyl bromide yields the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of key enzymes involved in the biosynthesis of the mycobacterial cell wall. The compound binds to the active site of these enzymes, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Triazatricyclo Derivatives
  • 5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (): Core Structure: Shares the triazatricyclo[7.4.0.0²,⁷] framework but differs in substituents. Substituents: 2,4-Dichlorophenylmethylsulfanyl (vs. 4-chlorophenylmethylsulfanyl) and a phenyl group at position 4 (vs. 2-phenylethyl at position 5). Implications: The dichlorophenyl group may enhance lipophilicity and alter binding interactions compared to the monochlorophenyl variant .
2.1.2. Dithia-Azatetracyclic Systems
  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 ():
    • Core Structure : A dithia-azatetracyclic system with a larger ring system (tetradecene vs. tridecene in the target compound).
    • Substituents : 4-Methoxyphenyl (electron-donating group) instead of 4-chlorophenyl (electron-withdrawing).
    • Implications : The methoxy group may reduce electrophilicity compared to the chloro substituent, impacting reactivity or biological activity .

Functional Group Analogues

  • 3-(Methylthio)-2-phenyl-4,5-dipropylthiophene (): Core Structure: Simpler thiophene ring (vs. triazatricyclic system). Substituents: Methylthio and phenyl groups, with propyl chains.

Quantitative Structural Similarity Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity to triazatricyclo derivatives (e.g., ) due to shared heterocyclic cores but lower similarity to dithia-azatetracyclic systems () or thiophenes (). Substituent differences (e.g., chloro vs. methoxy) further reduce similarity scores .

Data Table: Key Comparative Features

Compound Name Core Structure Substituents Synthesis Method Potential Application
4-[(4-Chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-...-6-one Triazatricyclo[7.4.0.0²,⁷] 4-Cl-C₆H₄-CH₂S, 2-phenylethyl Likely CsF-induced cyclization Agrochemical/Pharma
5-[(2,4-Dichlorophenyl)methylsulfanyl]-...triazatricyclo[7.4.0.0²,⁷]trideca-...-3-one () Triazatricyclo[7.4.0.0²,⁷] 2,4-diCl-C₆H₃-CH₂S, phenyl Not specified Agrochemical
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6 () Dithia-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 4-MeO-C₆H₄ Not specified Not reported
3-(Methylthio)-2-phenyl-4,5-dipropylthiophene () Thiophene Methylthio, phenyl, dipropyl CsF-induced cyclization Material science

Biological Activity

The compound 4-[(4-chlorophenyl)methylsulfanyl]-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 4[(4chlorophenyl)methylsulfanyl]5(2phenylethyl)8thia3,5,10triazatricyclo[7.4.0.02,7]trideca1(9),2(7),3,10,12pentaen6one\text{IUPAC Name }this compound

Key Structural Features:

  • Thienopyrimidine Core : Known for various biological activities.
  • Chlorophenyl Group : Often associated with enhanced biological activity.
  • Sulfanyl and Phenethyl Substituents : Contribute to the pharmacological profile.

Antimicrobial Activity

Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. The specific compound has shown:

  • Antibacterial Activity : Demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
  • Mechanism of Action : The antimicrobial effects are attributed to the inhibition of key enzymes involved in bacterial cell wall biosynthesis .

Anticancer Properties

Studies have highlighted the anticancer potential of similar compounds:

  • Cellular Pharmacology : The compound's analogs have shown high therapeutic activity against human and rodent tumor models .
  • Mitochondrial Targeting : Initial studies suggest that the compound may concentrate in mitochondria, leading to morphological changes indicative of therapeutic action .

Study 1: Antibacterial Screening

A study evaluated a series of thienopyrimidine derivatives for antibacterial properties. The results indicated that certain derivatives exhibited strong inhibitory effects against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 μg/mL .

Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated significant cytotoxic effects against colon adenocarcinoma cells. The compounds were shown to disrupt mitochondrial function, which is critical for cancer cell survival .

Research Findings

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong activity against Salmonella and Bacillus
AnticancerHigh therapeutic activity in tumor models
MechanismInhibition of cell wall biosynthesis enzymes

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